molecular formula C5H6Cl2O B6248316 2-(2,2-dichlorocyclopropyl)acetaldehyde CAS No. 58710-80-8

2-(2,2-dichlorocyclopropyl)acetaldehyde

Cat. No.: B6248316
CAS No.: 58710-80-8
M. Wt: 153
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Description

2-(2,2-Dichlorocyclopropyl)acetaldehyde is a high-purity chemical compound with the molecular formula C5H6Cl2O . This organochloride features a reactive aldehyde group and a dichlorocyclopropyl ring, making it a versatile building block for researchers in synthetic organic chemistry. Its structure suggests potential utility in the development of novel peptide sequences and complex molecular architectures, similar to methodologies that employ reactive intermediates for efficient coupling . Furthermore, aldehydes with chlorine substituents are of significant interest in biochemical research, particularly in studies involving carbonyl-metabolizing enzymes such as the aldo-keto reductase (AKR) superfamily . Enzymes like AKR1B10, which are overexpressed in certain cancers like liver and lung carcinomas, play a role in the metabolism of carbonyl-containing compounds and can influence the efficacy of chemotherapeutic drugs . Investigating the interaction of specialized carbonyl compounds like this compound with such enzyme systems may provide valuable insights for medicinal chemistry and cancer research. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

58710-80-8

Molecular Formula

C5H6Cl2O

Molecular Weight

153

Purity

95

Origin of Product

United States

Preparation Methods

Phase Transfer Catalysis (PTC)

Phase transfer catalysis has emerged as a robust method for dichlorocyclopropanation, particularly for substrates with electron-rich alkenes. As demonstrated in recent studies, the reaction of 2-isopropylsiloxydienes with chloroform under PTC conditions (e.g., CHCl₃/NaOH, Et₃NCH₂PhCl) yields gem-dichlorocyclopropanes with regioselectivity exceeding 90%. For instance, aryl-substituted siloxydienes undergo cyclopropanation at room temperature, producing derivatives such as 1,1-dichloro-2-(4-methoxyphenyl)cyclopropane in 70–91% yields. This method’s mild conditions and scalability make it suitable for preparing dichlorocyclopropane precursors that can later be functionalized into acetaldehydes.

Dichlorocarbene Addition via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction, which employs trimethylsulfonium iodide and a superbase (e.g., NaH), generates dichlorocarbene intermediates capable of cyclopropanating α,β-unsaturated aldehydes. For example, aryl formaldehyde derivatives react with in situ-generated dichlorocarbene to form dichlorocyclopropane-epoxide hybrids, which are subsequently ring-opened with concentrated HCl to yield chlorinated alcohols. Oxidation of these intermediates (e.g., using CrO₃ or Dess-Martin periodinane) furnishes the desired aldehyde functionality. While this method has been primarily applied to aryl-substituted substrates, its extension to aliphatic systems could facilitate the synthesis of 2-(2,2-dichlorocyclopropyl)acetaldehyde.

Functionalization of Dichlorocyclopropane Intermediates

Nucleophilic Substitution for Aldehyde Precursors

Substituted gem-dichlorocyclopropanes undergo nucleophilic substitution at the cyclopropane ring’s electrophilic carbon. For example, 2-bromo-2-phenyl-gem-dichlorocyclopropane reacts with phenols in DMSO/NaOH to form aryloxy derivatives. By substituting phenols with hydroxymethylating agents (e.g., ethylene glycol), this approach could generate hydroxymethyl-dichlorocyclopropane intermediates. Subsequent oxidation of the hydroxyl group to an aldehyde (e.g., using pyridinium chlorochromate) would yield the target compound.

Oxidation of Chlorinated Alcohols

A two-step protocol involving ring-opening of dichlorocyclopropane-epoxides followed by oxidation has shown promise. In one study, dichlorocyclopropane-epoxides derived from benzaldehyde were treated with HCl to produce 2-chloro-2-arylethanols, which were oxidized to aldehydes using activated MnO₂. Adapting this method to aliphatic epoxides (e.g., cyclopropanecarboxaldehyde-derived epoxides) could enable direct access to this compound.

Stepwise Synthesis Approaches

Dichlorocarbene Addition to Allyl Derivatives

Dichlorocarbene, generated from chloroform and a strong base, adds to allyl acetaldehyde derivatives to form gem-dichlorocyclopropanes. For instance, allyl acetaldehyde undergoes cyclopropanation at −10°C in the presence of NaOH and tetrabutylammonium bromide, yielding this compound in moderate yields. However, the instability of allyl aldehydes under basic conditions limits this method’s efficiency.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Limitations
Phase Transfer CatalysisSiloxydienesCHCl₃, NaOH, Et₃NCH₂PhCl70–91Requires electron-rich alkenes
Corey-Chaykovsky ReactionAryl aldehydesTrimethylsulfonium iodide, HCl60–75Limited to aryl substrates
Enzymatic OxidationChloroenonesEREDs, ADHs, 2-PrOH>99Requires chiral precursors

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2,2-dichlorocyclopropyl)acetic acid, while reduction can produce 2-(2,2-dichlorocyclopropyl)ethanol.

Scientific Research Applications

2-(2,2-dichlorocyclopropyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-dichlorocyclopropyl)acetaldehyde involves its reactivity due to the strained cyclopropyl ring and the presence of reactive chlorine atoms. These structural features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Cyclopropylacetaldehyde

  • Molecular Formula : C₅H₈O
  • Molecular Weight : 84.12 g/mol
  • CAS Number : 56105-19-2
  • Key Differences :
    • Lacks chlorine substituents on the cyclopropane ring.
    • Exhibits lower molecular weight and reduced electrophilicity compared to the dichloro analog.
    • Used in organic synthesis as a building block for cyclopropane-containing pharmaceuticals .

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Key Differences: Contains a dimethylcyclohexylidene group instead of a dichlorocyclopropyl ring. Functions as a pheromone in beetles (e.g., Anthonomus grandis) due to its volatile aldehyde group .

Methyl 2-Chloro-2-cyclopropylideneacetate

  • Molecular Formula : C₆H₇ClO₂
  • Molecular Weight : 146.57 g/mol
  • CAS Number : 82979-45-1
  • Key Differences :
    • Features an ester group instead of an aldehyde.
    • Participates in Michael additions and Grignard reactions, demonstrating versatility in synthesizing biologically active compounds .
    • The chloro substituent enhances reactivity but introduces different metabolic pathways compared to aldehydes.

Ciprofibrate

  • Molecular Formula : C₁₃H₁₄Cl₂O₃
  • Molecular Weight : 289.15 g/mol
  • CAS Number : 52214-84-3
  • Key Differences: Contains a dichlorocyclopropylphenoxy group linked to a propionic acid moiety. Acts as a peroxisome proliferator-activated receptor (PPAR) α agonist, used to treat hyperlipidemia . Demonstrates hepatotoxicity in long-term rodent studies, linked to peroxisome proliferation and oxidative stress .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
2-(2,2-Dichlorocyclopropyl)acetaldehyde C₅H₆Cl₂O 153.01 58710-80-8 Electrophilic aldehyde; structural motif in drug intermediates
2-Cyclopropylacetaldehyde C₅H₈O 84.12 56105-19-2 Non-halogenated analog; synthetic building block
(Z)-DMCHA C₁₀H₁₆O 152.23 N/A Beetle pheromone; lacks halogen substituents
Methyl 2-Chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.57 82979-45-1 Ester derivative; used in Michael additions
Ciprofibrate C₁₃H₁₄Cl₂O₃ 289.15 52214-84-3 PPARα agonist; induces peroxisome proliferation and hepatic tumors in rodents

Research Findings and Functional Insights

  • Electrophilicity and Reactivity: The dichlorocyclopropyl group in this compound enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. This contrasts with non-halogenated analogs like 2-cyclopropylacetaldehyde, which exhibit milder reactivity .
  • Toxicity Profile: Compounds with dichlorocyclopropyl motifs (e.g., ciprofibrate) are associated with peroxisome proliferation in rodent livers, leading to oxidative stress and carcinogenicity .
  • Biological Applications: The dichlorocyclopropyl group is critical in pharmaceuticals (e.g., ciprofibrate) for modulating lipid metabolism, whereas non-halogenated analogs like DMCHA serve ecological roles as pheromones .

Q & A

Q. What are the key synthetic routes for 2-(2,2-dichlorocyclopropyl)acetaldehyde, and how do reaction conditions influence stereochemical outcomes?

The synthesis of cyclopropane-containing compounds like this compound often involves cyclopropanation via dichlorocarbene addition to alkenes or aldehydes. For example, dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) reacts with styrene derivatives to form the cyclopropyl core . Stereochemical control is critical; reaction temperature, solvent polarity, and base strength significantly affect the cis/trans ratio of substituents on the cyclopropane ring. Analytical techniques like NMR and X-ray crystallography are essential for confirming stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation experiments:

  • pH-dependent hydrolysis : Test aqueous solutions at pH 3–10, monitoring aldehyde decomposition via HPLC or UV-Vis spectroscopy.
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Cyclopropane rings are generally stable but may undergo ring-opening under extreme acidic/basic conditions or high heat. Data from related compounds (e.g., 2,2-dichlorocyclopropyl phenyl sulfide) suggest decomposition above 100°C .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR can identify the cyclopropyl group (characteristic δ 1.5–2.5 ppm for protons) and aldehyde proton (δ 9.5–10.5 ppm).
  • IR : A strong C=O stretch (~1720 cm1^{-1}) confirms the aldehyde moiety.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C5_5H6_6Cl2_2O, MW 153.01) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the cyclopropanation step in synthesizing this compound?

RSM is a statistical approach to optimize reaction parameters. For cyclopropanation:

  • Factors : Reaction time, solvent ratio (e.g., chloroform/acetone), and temperature.
  • Response variable : Yield or purity. A central composite design (CCD) model predicted a 44% yield for a related cyclopropane derivative under optimized conditions (17.44 hours, specific solvent ratios) .
FactorOptimal ValueEffect on Yield
Reaction time17.44 hSignificant
Solvent ratio5.78Significant

Q. How do researchers resolve contradictions in biological activity data for cyclopropane-containing analogs like this compound?

Discrepancies in bioactivity often arise from:

  • Impurity profiles : Trace byproducts (e.g., ring-opened derivatives) may skew results. Use LC-MS to verify compound purity.
  • Structural analogs : Compare with compounds like 2-[4-(2,2-dichlorocyclopropyl)phenoxy]isobutyric acid (Ciprofibrate), where the cyclopropyl group enhances lipid-lowering activity via PPAR-α modulation .

Q. What strategies mitigate the electrophilic reactivity of the aldehyde group during derivatization of this compound?

  • Protecting groups : Use acetal or imine formation to stabilize the aldehyde during reactions.
  • Low-temperature synthesis : Perform reactions at 0–5°C to reduce unwanted oxidation or polymerization.
  • In situ derivatization : Directly convert the aldehyde to a stable intermediate (e.g., hydrazones) for further functionalization .

Q. How does the electronic nature of the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

The cyclopropane’s ring strain and electron-withdrawing Cl substituents increase electrophilicity at the aldehyde carbon. This enhances reactivity toward nucleophiles (e.g., Grignard reagents or amines) but may also promote side reactions. Computational studies (e.g., DFT) can predict charge distribution and guide reaction design .

Methodological Challenges

Q. What analytical workflows are recommended for detecting degradation products of this compound in long-term stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H2_2O2_2).
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Comparative NMR : Track changes in cyclopropane proton signals, which may indicate ring-opening .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values.
  • Control experiments : Include structurally similar analogs (e.g., ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate) to assess SAR .
  • Mechanistic studies : Use fluorescence polarization or SPR to measure binding affinity to target enzymes .

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